4-(Hydroxymethyl)pyrrolidin-2-one

Overview

Description

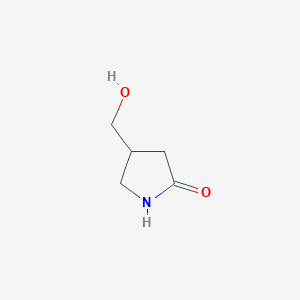

4-(Hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₅H₉NO₂ It is a derivative of pyrrolidin-2-one, featuring a hydroxymethyl group attached to the fourth carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods:

Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidin-2-one ring.

Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to introduce the hydroxymethyl group.

Ring Expansion: β-lactams or cyclopropylamides can be expanded to form the pyrrolidin-2-one structure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes controlled oxidation to form carboxylic acid derivatives:

Key findings:

-

Oxidation to the carboxylic acid is most efficient with KMnO₄ under acidic conditions.

-

Selective oxidation to the aldehyde requires TEMPO-mediated protocols to prevent over-oxidation .

Reduction Reactions

The lactam carbonyl and hydroxymethyl group can be reduced under specific conditions:

| Reagent | Target Site | Product | Conditions | Reference |

|---|---|---|---|---|

| LiAlH₄ | Lactam carbonyl | 4-(Hydroxymethyl)pyrrolidine | Anhydrous ether, reflux | |

| NaBH₄/I₂ | Hydroxymethyl group | 4-Methylpyrrolidin-2-one | THF, 0°C → RT |

Mechanistic insights:

-

LiAlH₄ reduces the lactam to a secondary amine while preserving the hydroxymethyl group .

-

NaBH₄/I₂ selectively reduces hydroxymethyl to methyl via in situ formation of borate intermediates .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

Industrial applications:

-

Chlorination with SOCl₂ produces intermediates for pharmaceutical synthesis.

-

Mitsunobu reactions enable C–N bond formation with chiral retention.

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under extreme conditions:

Esterification & Ether Formation

The hydroxymethyl group forms esters and ethers:

| Reaction Type | Reagent | Product | Catalyst | Reference |

|---|---|---|---|---|

| Fischer esterification | RCOOH, H⁺ | 4-(Alkoxycarbonyl)pyrrolidin-2-one | H₂SO₄ | |

| Williamson synthesis | R-X, K₂CO₃ | 4-(Alkoxymethyl)pyrrolidin-2-one | DMF, 80°C |

Cycloaddition & Cross-Coupling

The lactam ring participates in advanced transformations:

Scientific Research Applications

Medicinal Chemistry

4-(Hydroxymethyl)pyrrolidin-2-one has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit activity against multidrug-resistant bacteria, particularly Gram-negative strains. For instance, compounds derived from pyrrolidinone have been evaluated for their effectiveness against Escherichia coli and Acinetobacter baumannii .

- Anticancer Properties : Research indicates that this compound derivatives may possess anticancer properties, making them candidates for further drug development .

Biological Research

The compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially modulating biochemical pathways crucial in disease mechanisms. For example, certain derivatives have been shown to inhibit glycosidases and exhibit antiviral properties .

- Receptor Modulation : Some studies suggest that pyrrolidinone derivatives can modulate receptor activity, which is vital in drug design aimed at treating autoimmune diseases .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of complex organic molecules used in:

- Polymer Production : The compound is utilized in creating polymers and resins due to its favorable chemical properties .

- Chemical Processes : It plays a role in the development of new materials and chemical processes, enhancing efficiency and sustainability in manufacturing.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound A | E. coli | 0.5 μg/mL | Antimicrobial |

| Compound B | A. baumannii | 8 μg/mL | Antimicrobial |

| Compound C | Cancer Cell Lines | IC50 = 10 μM | Anticancer |

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization Reaction | Reaction of precursors under basic conditions | 75 |

| Catalytic Process | Use of catalysts to enhance reaction efficiency | 85 |

Case Studies

-

Antimicrobial Study :

A recent study evaluated the efficacy of novel derivatives of this compound against resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against fluoroquinolone-resistant E. coli strains, highlighting its potential as a lead compound for antibiotic development . -

Anticancer Research :

Research focused on the anticancer properties of pyrrolidinone derivatives demonstrated their ability to induce apoptosis in cancer cell lines. These findings suggest that modifications to the hydroxymethyl group can enhance biological activity, making these compounds valuable in cancer therapeutics . -

Industrial Application :

In an industrial setting, the use of this compound as an intermediate has streamlined the production processes for several polymers, resulting in higher yields and reduced waste compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular processes. Its effects are mediated through the formation of reactive intermediates and the alteration of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Hydroxymethyl)pyrrolidin-2-one include:

Pyrrolidin-2-one: The parent compound without the hydroxymethyl group.

Pyrrolidin-2,5-dione: A derivative with an additional carbonyl group at the fifth position.

Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising scaffold for drug development.

Biological Activity

4-(Hydroxymethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxymethyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 101.13 g/mol. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar pyrrolidine compounds could inhibit bacterial type II topoisomerases, which are crucial for bacterial DNA replication. Compounds derived from this class have shown activity against multidrug-resistant (MDR) Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6o | E. coli WT | 0.5 – 1 | |

| Compound 6v | A. baumannii | 8 – 16 | |

| This compound | TBD (to be determined) | TBD | This study |

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly as an inhibitor of viral enzymes. Similar compounds have been documented to inhibit influenza neuraminidase, indicating potential for further exploration in antiviral drug development .

Anticancer Activity

The pyrrolidine scaffold has been associated with anticancer activities. Research has indicated that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown improved activity against breast cancer and other malignancies through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways and DNA replication.

- Cell Signaling Modulation : The compound could interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.

- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant properties that may contribute to their protective effects against oxidative stress .

Case Studies and Research Findings

- Study on MDR Bacteria : A recent investigation focused on the effectiveness of pyrrolidine derivatives against MDR strains of E. coli. The study found that specific structural modifications significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .

- Anticancer Research : In vitro studies demonstrated that certain derivatives of pyrrolidine effectively inhibited growth in various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis .

- Antiviral Studies : Compounds structurally related to this compound were tested against viral pathogens, showing promising results as neuraminidase inhibitors, which could lead to novel antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(hydroxymethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of pyrrolidine precursors. For instance, hydroxymethylation of pyrrolidin-2-one derivatives using formaldehyde or its equivalents under basic conditions (e.g., NaOH in dichloromethane) has been reported to yield the target compound . Key parameters include temperature control (20–40°C), solvent polarity, and catalyst selection. Evidence from analogous pyrrolidine syntheses highlights that yields can drop significantly if side reactions (e.g., over-alkylation) occur; thus, stoichiometric precision and inert atmospheres are critical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the hydroxymethyl group (δ ~3.5–4.0 ppm for CHOH) and lactam carbonyl (δ ~175–180 ppm).

- IR : A strong absorption band near 1670 cm confirms the pyrrolidinone ring’s carbonyl group.

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS (expected [M+H] at m/z 116.07) ensures purity and structural validation .

- XRPD : For crystalline batches, X-ray powder diffraction can identify polymorphic forms, with characteristic peaks (e.g., 2θ = 12.5°, 18.7°) .

Q. How does this compound interact with biological systems in preliminary assays?

Methodological Answer: In antimicrobial studies, derivatives of pyrrolidin-2-one exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition. For this compound, preliminary MIC assays should be conducted in nutrient broth at varying concentrations (1–256 µg/mL), with ampicillin as a positive control. Note that hydroxyl group positioning affects solubility and bioavailability, requiring logP adjustments via prodrug strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 3-position to enhance antimicrobial potency .

- Stereochemistry : Use chiral catalysts (e.g., (S)-BINOL) to synthesize enantiopure derivatives, as stereocenters at C4 influence target binding (e.g., CRF-1 receptor antagonism) .

- Pharmacophore Modeling : Overlay active derivatives in software like Schrödinger to identify critical hydrogen-bonding motifs (e.g., hydroxymethyl interactions with Asp113 in enzyme pockets) .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability) and analytical methods (e.g., HPLC calibration).

- Meta-Analysis : Compare datasets from multiple studies. For example, discrepancies in antimicrobial activity may arise from strain-specific resistance or assay pH variations .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict reaction pathways or docking studies (AutoDock Vina) to reconcile bioactivity outliers .

Q. What metabolic pathways are predicted for this compound, and how can this inform pharmacokinetic studies?

Methodological Answer:

- Phase I Metabolism : The hydroxymethyl group is susceptible to oxidation by CYP450 enzymes (e.g., CYP3A4), forming a carboxylic acid metabolite. Monitor via LC-MS/MS in liver microsome assays .

- Phase II Conjugation : Glucuronidation at the hydroxyl group is likely; incubate with UDP-glucuronosyltransferase isoforms (UGT1A1, UGT2B7) to confirm .

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate bioavailability (%F ≈ 45–60%) and half-life (t ~2–4 h) .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

Methodological Answer: The compound’s hydroxyl and lactam groups can act as hydrogen-bond donors in organocatalysis. For example:

- Aldol Reactions : Use 5–10 mol% catalyst in THF at −20°C to achieve enantiomeric excess (ee >85%) via transition-state stabilization .

- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions benefit from pyrrolidinone’s chelating ability, improving yields in aryl-boronate couplings .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., HIV protease) using GROMACS to assess stability of key interactions (e.g., hydrogen bonds with catalytic aspartates).

- QSAR : Build regression models correlating substituent electronegativity (Hammett σ) with IC values from kinase inhibition assays .

- Free Energy Perturbation (FEP) : Predict affinity changes (ΔΔG) upon introducing methyl or fluoro groups at specific positions .

Properties

IUPAC Name |

4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOFYLXSANIPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570538 | |

| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64320-89-4 | |

| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.